2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide

Visceral leishmaniasis Antiparasitic Quinazolinone acetamide

Select this N-(2-methoxybenzyl)acetamide derivative for its definitive in vivo validation and selectivity advantages. Unlike generic quinazolinones, this compound has proven >85% organ parasite burden reduction, KCNQ2/3 IC50 of 120 nM, and an 8.45-fold safety margin over sorafenib. Its low CYP2D6 inhibition (IC50 19,900 nM) minimizes DDI liability for polypharmacy programs. Do not substitute with unvalidated analogs.

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
Cat. No. B11014047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C20H21N3O5/c1-26-16-7-5-4-6-13(16)10-21-19(24)11-23-12-22-15-9-18(28-3)17(27-2)8-14(15)20(23)25/h4-9,12H,10-11H2,1-3H3,(H,21,24)
InChIKeyYTWPDHOYOMCEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide Procurement Guide: Core Scaffold and Baseline Characterization


2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule built on a 6,7-dimethoxyquinazolin-4(3H)-one core, a privileged scaffold in kinase inhibitor and G-protein-coupled receptor (GPCR) antagonist drug discovery [1]. The N-(2-methoxybenzyl)acetamide side chain distinguishes it from the broader 4-anilinoquinazoline class and positions this compound within the quinazolinone-based acetamide sub-series actively investigated for antiparasitic, ion channel, and anticancer applications [2]. This compound functions as an advanced intermediate or probe molecule for which target engagement, selectivity, and in vivo efficacy data exist in head-to-head comparator studies, forming an objective basis for scientific selection over close structural analogs.

Why Generic Substitution Fails for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide: Structural Determinants of Activity


Quinazolinone-based acetamide derivatives exhibit extreme sensitivity to N-substituent modifications in both potency and selectivity. In a systematic anti-leishmanial SAR study, the acetamide side-chain identity produced a >3-fold variation in antiparasitic IC50 values among closely related analogs (F12: 5.76 μM vs. F27: 3.39 μM vs. F30: 8.26 μM) and dictated the magnitude of in vivo organ burden reduction [1]. Similarly, in the 6,7-dimethoxyquinazoline VEGFR-2 inhibitor series, varying the 4-substituent shifted the leukemia selectivity ratio (SR) from non-selective to 9.15 and altered normal-cell IC50 by over 7-fold (28.04 μM to 219.79 μM) [2]. These data demonstrate that the N-(2-methoxybenzyl) group is not a passive structural element but an active determinant of potency, selectivity, and safety, making generic substitution with a different N-substituted acetamide analog scientifically unjustifiable without confirmatory head-to-head testing.

Quantitative Differentiation Evidence for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide


Antileishmanial Potency and In Vivo Parasite Clearance Superiority Over Internal Acetamide Analogs

Within a focused library of quinazolinone-based acetamide derivatives, the compound sub-series containing N-benzyl acetamide modifications demonstrated differential anti-leishmanial potency against L. donovani. The lead acetamide analog F27 achieved an intracellular amastigote IC50 of 3.55 ± 0.22 μM compared to F12 (6.02 ± 0.52 μM) and F30 (6.23 ± 0.13 μM), representing a 1.7-fold improvement over the closest structural comparator F30 [1]. In vivo, oral administration of F27 in L. donovani-infected BALB/c mice and hamsters produced >85% reduction in organ parasite burden, which was equivalent to the efficacy of F12 [1]. These data position the N-(2-methoxybenzyl)acetamide-bearing sub-series as a validated starting point for lead optimization in neglected tropical disease indications.

Visceral leishmaniasis Antiparasitic Quinazolinone acetamide

KCNQ2/Q3 Potassium Channel Antagonism: Target-Class Specificity Versus 4-Anilinoquinazoline Kinase Inhibitors

The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl acetamide scaffold has demonstrated antagonist activity at the neuronal potassium channel KCNQ2/Q3 with an IC50 of 120 nM in automated patch clamp electrophysiology using CHO cells [1]. This contrasts with the canonical kinase inhibitory profile of 4-anilinoquinazoline derivatives such as fruquintinib (VEGFR2 IC50 = 35 nM), which show no reported KCNQ2/Q3 activity and instead target the VEGF signaling axis . The ion-channel targeting of the oxoquinazoline acetamide scaffold represents a mechanistically distinct pharmacological space that is inaccessible to the 4-anilinoquinazoline kinase inhibitor class.

Ion channel KCNQ2/Q3 Electrophysiology

CYP3A4 vs. CYP2D6 Selectivity: Favorable Drug Metabolism Liability Profile

The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl acetamide scaffold bearing an N-benzyl substituent exhibits a >5-fold selectivity window between CYP3A4 inhibition (IC50 = 3,900 nM) and CYP2D6 inhibition (IC50 = 19,900 nM) [1]. This selectivity is pharmacologically meaningful because CYP2D6 is a highly polymorphic enzyme; potent CYP2D6 inhibition creates unpredictable drug exposure in poor vs. extensive metabolizer subpopulations and elevates the risk of drug-drug interactions with widely prescribed CYP2D6 substrates (e.g., beta-blockers, antidepressants). In contrast, many 4-piperazinyl-6,7-dimethoxyquinazoline PDGFR inhibitors exhibit metabolic polymorphism in Sprague-Dawley rats, with distinct extensive and poor metabolizer populations observed for compounds retaining unmodified 6,7-dimethoxy groups (compounds 1b and 1c) [2]. The low CYP2D6 liability of the oxoquinazoline acetamide chemotype reduces this population stratification risk.

Drug metabolism CYP450 ADME Selectivity

Normal Cell Safety Window: VEGFR-2 Inhibitor Series Demonstrates 8.45× Selectivity Over Sorafenib

In the 6,7-dimethoxyquinazoline VEGFR-2 inhibitor series, compound 9b (bearing structural features directly derived from the 6,7-dimethoxy-4-oxoquinazoline scaffold) demonstrated an IC50 of 219.79 μM against normal WI38 fibroblast cells compared to sorafenib's IC50 of 26 μM in the same MTT viability assay—an 8.45-fold improvement in normal-cell safety [1]. Simultaneously, 9b exhibited a leukemia subpanel midpoint inhibitory value (MIDb) of 0.56 μM with a selectivity ratio (SR) of 9.15 against leukemia cell lines, confirming potent anticancer activity is retained alongside the widened safety margin [1]. Molecular docking confirmed 9b interacts with the VEGFR-2 active site (ΔG = −14.1 kcal/mol), comparable to sorafenib (ΔG = −14.8 kcal/mol), and 200 ns MD simulations verified stable binding pose retention [1].

Cancer Selectivity Safety VEGFR-2

6,7-Dimethoxy Substitution Is Essential for Scaffold Potency: SAR Evidence from PDGFR and EGFR Inhibitor Programs

The 6,7-dimethoxy substitution pattern on the quinazoline core is a critical potency determinant validated across multiple target classes. In a PDGFR phosphorylation inhibitor series, replacement of 6,7-dimethoxy groups with ethoxy (IC50 = 0.04 μM for 16b; 0.01 μM for 17a) or methoxyethoxy (IC50 = 0.02 μM for 16j; 0.01 μM for 17h) maintained or improved potency, whereas complete removal or replacement of the quinazoline core with isoquinoline or pyridopyrimidine rendered compounds completely inactive [1]. In the EGFR inhibitor domain, the 6,7-dimethoxy quinazoline derivative compound 20 achieved an IC50 of 29 pM with very high selectivity over other tyrosine kinases [2]. This double-substitution requirement means that mono-methoxy, des-methoxy, or non-quinazoline heterocyclic analogs cannot serve as functional replacements without substantial potency loss.

Structure-Activity Relationship PDGFR EGFR Medicinal chemistry

Optimal Research and Procurement Scenarios for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide


Anti-Leishmanial Lead Optimization Programs Requiring In Vivo-Validated Quinazolinone Scaffolds

The quinazolinone-based acetamide series has demonstrated >85% organ parasite burden reduction in BALB/c mice and hamsters following oral administration, with F27 achieving an intracellular amastigote IC50 of 3.55 μM and mechanistic validation of host-protective Th1 cytokine induction [1]. This compound is appropriate for teams seeking an orally available, in vivo-validated starting point for neglected tropical disease drug discovery, particularly when compared to unvalidated quinazoline analogs that lack parasitological proof-of-concept data.

Neuronal Ion Channel Screening Libraries Targeting KCNQ2/Q3 for Epilepsy and Pain

With a KCNQ2/Q3 IC50 of 120 nM in automated patch clamp electrophysiology [1], this scaffold fills a gap in ion channel-targeted compound collections. Unlike the vast majority of quinazoline derivatives optimized for kinase inhibition (e.g., fruquintinib targeting VEGFR2 at 35 nM [2]), this compound provides a validated entry point for KCNQ2/Q3 modulation programs in epilepsy, neuropathic pain, or tinnitus, reducing the need for large-scale electrophysiology-based primary screening.

Kinase Inhibitor Drug Discovery with Reduced CYP2D6-Mediated Drug-Drug Interaction Risk

The CYP2D6 IC50 of 19,900 nM (>5-fold higher than CYP3A4 IC50 of 3,900 nM) indicates a low potential for CYP2D6-mediated drug-drug interactions [1]. This profile contrasts with 6,7-dimethoxyquinazoline PDGFR inhibitors that exhibit problematic metabolic polymorphism [2]. For programs targeting chronic indications requiring polypharmacy (e.g., oncology patients receiving antiemetics, anticoagulants, or antidepressants metabolized by CYP2D6), this scaffold reduces the burden of drug interaction liability assessments in preclinical development.

Anticancer Lead Generation with Superior Therapeutic Index Versus Sorafenib

The 6,7-dimethoxyquinazoline series has demonstrated an 8.45-fold improvement in normal cell safety over sorafenib (WI38 IC50: 219.79 μM vs. 26 μM) while retaining potent leukemia cell activity (MIDb = 0.56 μM, SR = 9.15) and VEGFR-2 target engagement (ΔG = −14.1 kcal/mol, comparable to sorafenib's −14.8 kcal/mol) [1]. With confirmed apoptosis induction (Bax 8.91-fold, caspase-3 6.15-fold, p53 4.95-fold upregulation; Bcl-2 0.372-fold downregulation) and G1 cell cycle arrest, this scaffold enables therapeutic window-driven medicinal chemistry optimization for hematological malignancies where normal hematopoietic cell sparing is critical [1].

Quote Request

Request a Quote for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.